molecular formula C20H26N6O3 B12302528 1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide

1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B12302528
M. Wt: 398.5 g/mol
InChI Key: DXHHTBFTEXRKKB-UHFFFAOYSA-N
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Description

1-Butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzimidazole intermediates, followed by their coupling under specific conditions.

  • Preparation of Pyrazole Intermediate:

      Starting Materials: 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and appropriate amines.

      Reaction Conditions: The carboxylic acid is activated using coupling agents like EDCI or DCC, followed by reaction with the amine to form the amide bond.

  • Preparation of Benzimidazole Intermediate:

      Starting Materials: 2-nitroaniline and appropriate aldehydes.

      Reaction Conditions: The nitroaniline undergoes cyclization with the aldehyde in the presence of a catalyst like polyphosphoric acid (PPA) to form the benzimidazole ring.

  • Coupling of Intermediates:

      Reaction Conditions: The pyrazole and benzimidazole intermediates are coupled using a suitable coupling agent under controlled temperature and pH conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound would involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like HPLC would be essential for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) in the benzimidazole ring, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic conditions.

    Reduction: Reagents like NaBH₄ or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, particularly as a potential therapeutic agent:

  • Anti-inflammatory Properties : Studies suggest that it may modulate key inflammatory pathways, such as NF-κB and MAPK pathways, which are critical in various disease processes.
  • Cancer Therapeutics : As a STING (Stimulator of Interferon Genes) agonist, it shows potential in cancer treatment by enhancing anti-tumor immunity. Preclinical studies have indicated that compounds in this class can stimulate immune responses against tumors .

STING Agonist Research

Recent research focused on optimizing STING agonists has highlighted the effectiveness of similar compounds in preclinical models. For instance:

  • Study Findings : A study published in Journal of Medicinal Chemistry demonstrated that certain structural modifications enhanced the efficacy of STING agonists in activating immune responses against tumors .

Structure–Activity Relationship (SAR) Analysis

Research into the structure–activity relationship of benzimidazole derivatives has provided insights into how modifications can enhance biological activity:

CompoundStructural FeaturesBiological Activity
Compound AMethoxy group at position 7Enhanced anti-inflammatory activity
Compound BHydroxyl group instead of methoxyAltered solubility and reactivity
Compound CAdditional functional groupsImproved anti-cancer properties

This table summarizes findings from various studies indicating how different substitutions on the benzimidazole framework can influence activity profiles .

Mechanism of Action

The mechanism of action of 1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways like NF-κB, MAPK, or PI3K/Akt, leading to its therapeutic effects.

Comparison with Similar Compounds

    1-Butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-1H-benzo[d]imidazole-5-carboxamide: Similar structure but lacks the methoxy group.

    1-Butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-hydroxy-1H-benzo[d]imidazole-5-carboxamide: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness: The presence of the methoxy group in 1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide enhances its electronic properties and may contribute to its unique biological activities compared to its analogs.

Biological Activity

1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound with the molecular formula C20H26N6O3 and a molecular weight of approximately 398.5 g/mol. This compound, characterized by its unique structural framework, has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Features

The compound features:

  • A benzimidazole core which is known for its diverse biological activities.
  • A pyrazole moiety that contributes to its pharmacological properties.

The presence of the methoxy group enhances its electronic properties, potentially influencing its biological activity compared to analogs lacking this functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Key signaling pathways that may be modulated include:

  • NF-κB : Involved in immune response and inflammation.
  • MAPK : Plays a role in cell proliferation and differentiation.
  • PI3K/Akt : Critical for cell survival and metabolism.

These interactions suggest that the compound could be beneficial in therapeutic applications targeting inflammatory diseases .

Biological Activities

Research indicates several promising biological activities for this compound:

Anticancer Activity

Studies have shown that derivatives of benzimidazole compounds exhibit significant anticancer properties. While specific data for this compound is limited, related compounds have demonstrated:

  • Inhibition of cancer cell proliferation with IC50 values in the nanomolar range against various cancer cell lines .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, as similar pyrazole derivatives have been reported to exhibit:

  • Inhibition of pro-inflammatory cytokines , which may be mediated through the modulation of NF-κB signaling pathways .

Antimicrobial Activity

Research into related pyrazole compounds has revealed notable antimicrobial properties, suggesting that this compound may also possess:

  • Activity against bacterial strains , potentially enhancing its application in treating infections .

Case Studies

A review of literature highlights several studies relevant to the biological activity of pyrazole-containing compounds:

  • Antitumor Activity : A series of pyrazole derivatives were evaluated for their ability to inhibit tumor growth in vitro and in vivo, with some showing IC50 values as low as 20 nM against specific cancer cell lines .
  • Inflammation Models : Compounds similar to 1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole...) were tested in models of carrageenan-induced edema, demonstrating significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .
  • Antimicrobial Testing : Various pyrazole derivatives were screened against pathogenic bacteria, with several compounds showing promising results against strains such as E. coli and S. aureus, indicating potential for further development as antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 < 20 nM against cancer cells
Anti-inflammatorySignificant reduction in edema
AntimicrobialEffective against E. coli, S. aureus

Properties

Molecular Formula

C20H26N6O3

Molecular Weight

398.5 g/mol

IUPAC Name

1-butyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide

InChI

InChI=1S/C20H26N6O3/c1-5-7-8-25-17-14(10-13(18(21)27)11-16(17)29-4)22-20(25)23-19(28)15-9-12(3)24-26(15)6-2/h9-11H,5-8H2,1-4H3,(H2,21,27)(H,22,23,28)

InChI Key

DXHHTBFTEXRKKB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2OC)C(=O)N)N=C1NC(=O)C3=CC(=NN3CC)C

Origin of Product

United States

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